

Vegfr-2-IN-42 preliminary IC50 and potency data

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Compound Focus: Vegfr-2-IN-42

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Understanding VEGFR-2 Inhibitors and IC50 Data

VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2) is a crucial mediator of angiogenesis, and its inhibition is a valuable strategy in anticancer drug development [1] [2]. Inhibitors typically work by competing with ATP in the receptor's kinase domain [1].

The **IC50 value** (half-maximal inhibitory concentration) is a key measure of a compound's potency, indicating the concentration required to inhibit 50% of VEGFR-2 enzymatic activity *in vitro*. Lower IC50 values indicate higher potency.

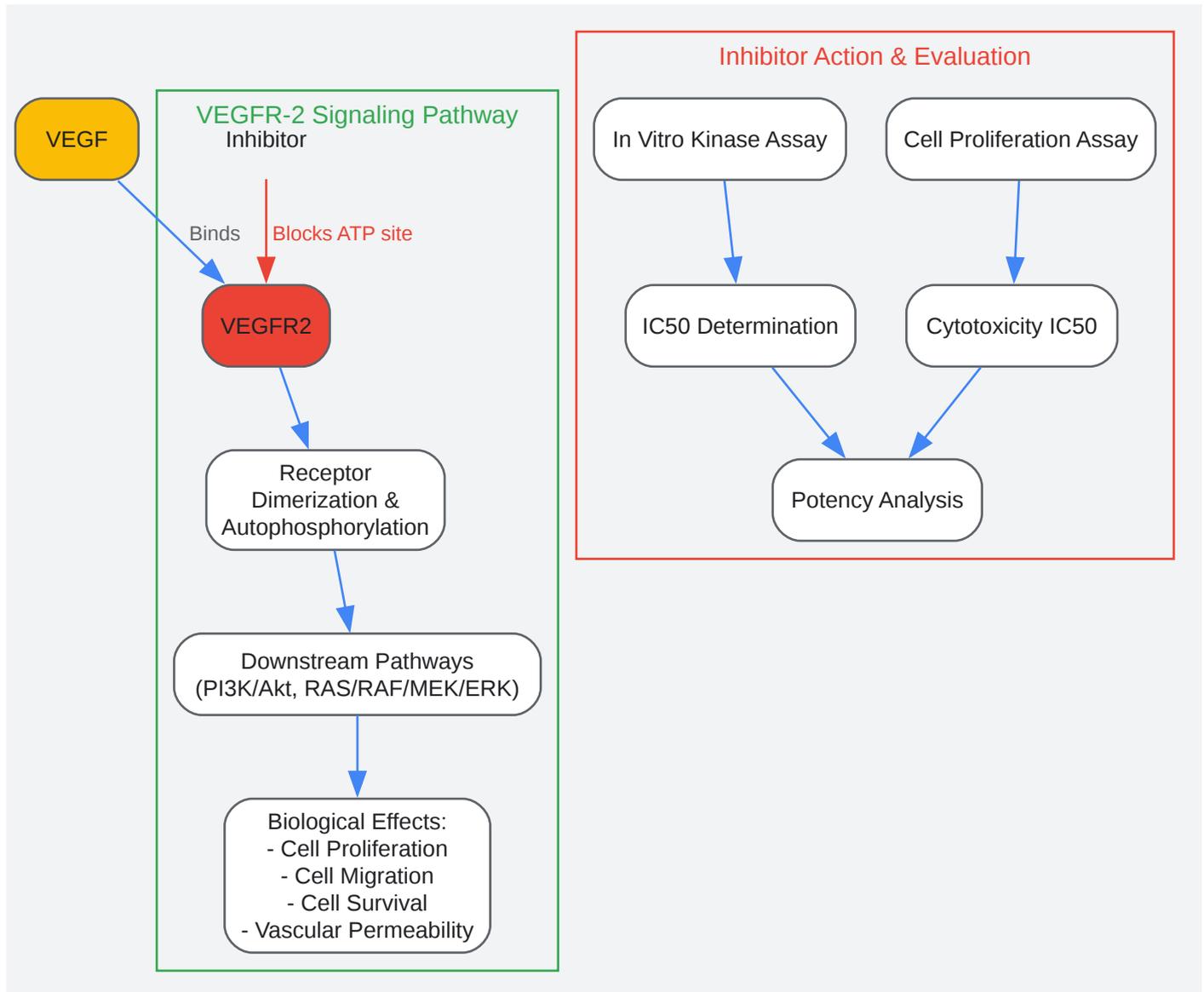
Representative VEGFR-2 Inhibitor Potency Data

The table below shows the type of experimental data typically reported for novel VEGFR-2 inhibitors in early-stage research, providing a benchmark for expected data formats and potency ranges.

Compound	VEGFR-2 IC50 (nM)	Cytotoxicity (IC50, μ M)	Citation
Sorafenib (Reference drug)	53.65 ± 2.55	HCT-116: 7.28 ± 0.58 μ M HepG-2: 5.28 ± 0.21 μ M	[3]
Nicotinamide derivative 6	60.83 ± 3.81	HCT-116: 9.30 ± 0.02 μ M HepG-2: 7.80 ± 0.025 μ M	[3]
Tolmetin derivative 2b	200 (from cell-based assay)	HL-60(TB): 10.32 μ M HCT-15: 6.62 μ M UO-31: 7.69 μ M	[1] [2]

VEGFR-2 Signaling and Inhibitor Mechanism

The following diagram illustrates the VEGFR-2 signaling pathway, which is disrupted by inhibitors, and the general workflow for evaluating novel compounds:



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VEGFR-2 activation and inhibitor evaluation workflow.

How to Locate Specific Compound Data

Since "VEGFR-2-IN-42" is likely a specific research code, you may find relevant data through these channels:

- **Specialized Databases:** Search **PubChem** or **ChEMBL** using the compound's exact name or structure. These databases often house bioactivity data for early-stage research compounds.
- **Patent Literature:** Preliminary biological data for novel inhibitors is frequently disclosed in patent applications. Search the USPTO, EPO, or Google Patents.
- **Direct Researcher Contact:** If you can identify the academic institution or company that synthesized the compound, data may be available by contacting the corresponding researchers directly.

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References

1. Targeting Vascular Endothelial Growth Factor Receptor 2 ... [pmc.ncbi.nlm.nih.gov]
2. Targeting Vascular Endothelial Growth Factor Receptor 2 ... [mdpi.com]
3. Discovery of New VEGFR-2 Inhibitors: Design, Synthesis, Anti ... [pmc.ncbi.nlm.nih.gov]

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